molecular formula C12H11NO3S B12273837 4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid

4-(2-Methoxyphenyl)-2-methyl-5-thiazolecarboxylic acid

Cat. No.: B12273837
M. Wt: 249.29 g/mol
InChI Key: JZGNREXUIQZCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-METHOXYPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID is a complex organic compound featuring a thiazole ring substituted with a methoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(2-METHOXYPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

4-(2-METHOXYPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-METHOXYPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methoxyphenyl group and the specific positioning of the carboxylic acid group confer unique chemical and biological properties to 4-(2-METHOXYPHENYL)-2-METHYL-5-THIAZOLECARBOXYLICACID. These features can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(2-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-13-10(11(17-7)12(14)15)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15)

InChI Key

JZGNREXUIQZCAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.